4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate
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Overview
Description
The compound 4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, a dioxopyrazolidinylidene moiety, and a methoxyphenyl propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE typically involves a multi-step process. One common method includes the cyclocondensation of pyrazole-4-carbaldehyde derivatives with glycine and different isothiocyanate derivatives . The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4Z)-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-HYDRAZINYL-1-PHENYL-1H-IMIDAZOL-5(4H)-ONES
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE DERIVATIVES
Uniqueness
The uniqueness of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, a dioxopyrazolidinylidene moiety, and a methoxyphenyl propanoate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17ClN2O5 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
[4-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C20H17ClN2O5/c1-3-18(24)28-16-8-7-12(10-17(16)27-2)9-15-19(25)22-23(20(15)26)14-6-4-5-13(21)11-14/h4-11H,3H2,1-2H3,(H,22,25)/b15-9- |
InChI Key |
CGZUWYRMKGHPNZ-DHDCSXOGSA-N |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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